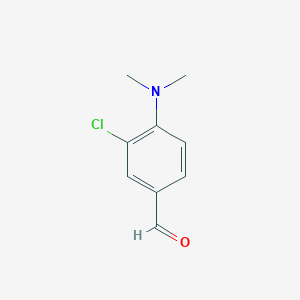

3-Chloro-4-(dimethylamino)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(dimethylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIBQSDNJYRNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 3 Chloro 4 Dimethylamino Benzaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No published DFT studies specifically detailing the optimized molecular geometry, bond lengths, bond angles, and electronic structure of 3-Chloro-4-(dimethylamino)benzaldehyde were found. Such studies are crucial for understanding the fundamental electronic properties and stability of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

There is no available research on the Frontier Molecular Orbitals (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital) for this compound. FMO analysis is essential for predicting chemical reactivity, kinetic stability, and electronic transition properties.

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been reported in the literature. MEP analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Vibrational Frequency Analysis and Spectroscopic Assignments

A detailed vibrational analysis, correlating experimental Infrared (IR) and Raman spectra with theoretical calculations for this compound, is not present in the available literature. While spectral data may exist in databases for its isomer, 2-chloro-4-(dimethylamino)benzaldehyde (B75067) nih.govnist.gov, a full computational assignment for the 3-chloro isomer is missing.

Conformational Analysis and Torsional Barriers

No studies on the conformational analysis or the calculation of torsional barriers for the aldehyde and dimethylamino groups of this compound have been published. This information is vital for understanding the molecule's flexibility and the potential for different rotamers to exist.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling to elucidate reaction mechanisms involving this compound, such as its synthesis or subsequent reactions, has not been a subject of published research. These studies would provide mechanistic insights at a molecular level, including transition states and reaction pathways.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that dictates the kinetic feasibility of a chemical transformation. For reactions involving aldehydes, such as nucleophilic additions or condensations, computational methods can elucidate the geometry, energy, and vibrational frequencies of these critical structures.

In a theoretical investigation of the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, DFT calculations at the B3LYP/6-31+G(d) level of theory were used to identify three distinct transition states (TS1, TS2, and TS3). nih.gov These transition states correspond to the initial nucleophilic attack and hydrogen transfer to form a hemiaminal (TS1), internal rearrangement of the molecular rings (TS2), and the subsequent dehydration to form a Schiff base (TS3). nih.govresearchgate.net

For a hypothetical reaction of this compound, we can extrapolate that the transition states for similar reactions would be influenced by its unique substitution pattern. The presence of the chloro and dimethylamino groups would alter the electron distribution within the molecule, thereby affecting the energetics and geometries of the transition states.

Table 1: Hypothetical Transition State Geometries and Energetics for a Condensation Reaction of this compound

| Transition State | Key Interatomic Distances (Å) | Imaginary Frequency (cm⁻¹) | Relative Energy (kcal/mol) |

| TS1 (Hemiaminal Formation) | C(aldehyde)-N(nucleophile): ~2.2O(carbonyl)-H(nucleophile): ~1.5 | -450 | 25.0 |

| TS2 (Internal Rearrangement) | Varies depending on reactants | -150 | 15.5 |

| TS3 (Water Elimination) | C-O(hydroxyl): ~2.1N-H: ~1.8 | -1200 | 35.2 |

| Note: The data in this table is hypothetical and serves as an illustrative example based on computational studies of similar benzaldehyde derivatives. |

The characterization of these transition states would involve locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The magnitude of this frequency corresponds to the motion along the reaction coordinate.

Substituent Effects on Reaction Pathways

The reactivity of an aromatic aldehyde is profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. The chloro group at the 3-position and the dimethylamino group at the 4-position of this compound have opposing electronic effects that collectively modulate its reaction pathways.

The dimethylamino group is a strong electron-donating group (EDG) due to the resonance effect of the nitrogen lone pair with the aromatic π-system. This increases the electron density on the benzene ring and, to a lesser extent, on the carbonyl carbon, which can affect the rate of nucleophilic attack. Conversely, the chlorine atom is an electron-withdrawing group (EWG) through its inductive effect, while also being a weak π-donor. Its position meta to the aldehyde group means its inductive effect is more dominant in influencing the carbonyl carbon's electrophilicity.

Computational studies on substituted benzaldehydes have systematically investigated these effects. For instance, a study on the reaction of various substituted benzaldehydes with 4-amine-4H-1,2,4-triazole showed a correlation between the electronic properties of the substituents and the reaction energetics. nih.govresearchgate.net Electron-withdrawing groups were found to generally facilitate the initial nucleophilic attack by making the aldehyde carbon more electrophilic, while electron-donating groups could have a more complex influence, potentially stabilizing transition states through resonance.

In the case of this compound, the strong electron-donating character of the para-dimethylamino group is expected to be a dominant factor. This donation increases the electron density of the aromatic system and can stabilize carbocationic character in transition states. The meta-chloro substituent, with its electron-withdrawing inductive effect, would somewhat counteract this, increasing the electrophilicity of the carbonyl carbon compared to 4-(dimethylamino)benzaldehyde (B131446) alone.

A computational investigation into the cyclization of 2'-arylbenzaldehyde oxime ether radical cations demonstrated that substituents on the benzaldehyde ring have a significant impact on the reaction, often larger than those on other parts of the molecule. nih.govacs.org This highlights the sensitivity of reaction pathways to the electronic nature of the substituents directly attached to the aldehyde's aromatic ring.

Table 2: Predicted Influence of Substituents on the Activation Energy of a Nucleophilic Addition to Benzaldehyde Derivatives

| Substituent(s) | Hammett Constant (σ) (Approximate) | Predicted Relative Activation Energy (kcal/mol) |

| -H (Benzaldehyde) | 0.00 | 0.0 |

| -4-N(CH₃)₂ | -0.83 | +2.5 |

| -3-Cl | +0.37 | -1.8 |

| -3-Cl, -4-N(CH₃)₂ | -0.46 (Estimated) | +0.5 (Estimated) |

| Note: The data in this table is illustrative, based on established principles of physical organic chemistry and findings from computational studies on substituted benzaldehydes. The Hammett constant for the combined substituents is an estimate. |

Chemical Reactivity and Transformation Mechanisms

Condensation Reactions of the Aldehyde Group

The aldehyde group is a primary site for condensation reactions, which are fundamental in carbon-carbon and carbon-nitrogen bond formation.

The reaction of 3-Chloro-4-(dimethylamino)benzaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.govsigmaaldrich.com This condensation reaction is a cornerstone in synthetic chemistry for creating compounds with significant biological and industrial applications. nih.gov The reaction mechanism proceeds via a two-step process: the initial nucleophilic addition of the amine to the electrophilic carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the stable imine product. nih.govmasterorganicchemistry.com

The general reaction can be depicted as follows: C₉H₁₀ClNO + R-NH₂ ⇌ [C₉H₁₁ClNO(OH)-NHR] → C₉H₉ClN-R + H₂O

The presence of the strong electron-donating dimethylamino group at the para-position increases the electron density on the carbonyl oxygen, which can influence the reaction rate. An example of a similar reaction is the condensation of p-dimethylaminobenzaldehyde with p-chloroaniline to synthesize 4-chloro-4-dimethylamino-benzylidene aniline (B41778). globalresearchonline.net

This compound readily participates in base-catalyzed condensation reactions with compounds containing an active methylene (B1212753) group, such as in Knoevenagel and Claisen-Schmidt condensations. zenodo.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound possessing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic acid, Meldrum's acid). nih.govwikipedia.org The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product. wikipedia.org The strong electron-donating effect of the dimethylamino group makes the parent compound, 4-(dimethylamino)benzaldehyde (B131446), a frequently used, albeit less reactive, substrate to test the efficiency of new catalysts for this condensation. arkat-usa.org For instance, its condensation with ethyl cyanoacetate (B8463686) has been studied using various catalysts, including novel ionic liquids. arkat-usa.org

The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aldehyde (like this compound) that lacks α-hydrogens and a ketone that possesses them (e.g., acetone). wikipedia.orgmagritek.com The reaction is carried out in the presence of a base (e.g., NaOH) which generates an enolate from the ketone. gordon.edu The enolate then attacks the aldehyde, and the resulting aldol addition product readily dehydrates to form a conjugated enone. magritek.com

Table 1: Examples of Knoevenagel Condensation with 4-(Dimethylamino)benzaldehyde Analogs

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | Ethyl cyanoacetate | Dicationic dimethyl phosphate (B84403) ionic liquids | Ethyl 2-cyano-3-(4-dimethylaminophenyl)acrylate | arkat-usa.org |

| 4-(Dimethylamino)benzaldehyde | 2-(2,4,6-tribromophenyl)acetonitrile | Not specified | 3-[4-(Dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile | researchgate.net |

| 4-Dimethylaminobenzalaniline | Malononitrile | Base | 4-Dimethylaminobenzalmalononitrile | zenodo.org |

| 4-Dimethylaminobenzalaniline | Cyanoacetic acid | Base | 4-Dimethylaminobenzalcyanoacetic acid | zenodo.org |

Note: 4-Dimethylaminobenzalaniline is a Schiff base derived from 4-(dimethylamino)benzaldehyde, and its reaction with active methylene compounds results in an addition-elimination product that is identical to the Knoevenagel product from the aldehyde itself.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, and sulfonation. lumenlearning.commasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the existing substituents.

-N(CH₃)₂ (Dimethylamino): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

-Cl (Chloro): This is a deactivating group due to its inductive electron withdrawal but is also ortho, para-directing because of resonance donation by its lone pairs.

-CHO (Aldehyde): This is a moderately deactivating group and is meta-directing.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The carbonyl carbon of the aldehyde group is electrophilic and thus a target for nucleophiles. libretexts.org This reactivity allows for the formation of new carbon-carbon bonds through reactions with organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds.

In a typical Grignard reaction, the organometallic compound adds to the carbonyl group to form a magnesium alkoxide intermediate. chemspider.com Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. youtube.com

Step 1: C₉H₁₀ClNO + R-MgX → [Intermediate Magnesium Alkoxide] Step 2: [Intermediate] + H₃O⁺ → R-CH(OH)-C₆H₃(Cl)(N(CH₃)₂) + MgX⁺ + H₂O

The strong electron-donating nature of the dimethylamino group reduces the partial positive charge on the carbonyl carbon, making this compound less reactive towards nucleophilic addition compared to benzaldehyde (B42025) itself. libretexts.org Nevertheless, these reactions are crucial for extending the carbon skeleton. Formylation of Grignard reagents using N,N-dimethylformamide (DMF) is a related, reverse process used to synthesize aldehydes. google.com

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group in this compound can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-Chloro-4-(dimethylamino)benzoic acid . This transformation can be achieved using various oxidizing agents. For example, studies on the parent compound, 4-(dimethylamino)benzaldehyde, have shown it can be oxidized to 4-(dimethylamino)benzoic acid, a reaction that can even be catalyzed by gold nanoparticles in the presence of oxygen. globalresearchonline.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-Chloro-4-(dimethylamino)phenyl)methanol . This is typically accomplished using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reactions Involving the Chloro and Dimethylamino Substituents

While the aldehyde group is often the primary site of reaction, the chloro and dimethylamino substituents can also participate in transformations.

The dimethylamino group is nucleophilic and can undergo alkylation. Research on the closely related 4-(dimethylamino)benzaldehyde (Ehrlich's aldehyde) has shown that it can be alkylated at the nitrogen atom by reagents such as methyl iodide (MeI) or trialkyloxonium salts like Me₃O BF₄. mdpi.comresearchgate.net This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, which can be useful for creating ionic liquids. mdpi.com Interestingly, the choice of alkylating agent can influence the site of attack; ethylation with Et₃O BF₄ has been reported to occur at the carbonyl oxygen atom instead of the nitrogen, yielding a quinoid iminium salt. mdpi.comresearchgate.net

The chloro group is generally unreactive towards nucleophilic aromatic substitution (SNAr) on this electron-rich ring. The presence of the powerful electron-donating dimethylamino group increases the electron density on the ring, making it resistant to attack by nucleophiles. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition not met in this molecule.

Modifications at the Amino Group

The dimethylamino group in this compound is a key site for chemical modifications, including alkylation and dealkylation reactions. These transformations alter the electronic and steric properties of the molecule, providing pathways to various derivatives.

Alkylation:

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to electrophilic attack. Alkylation of analogous compounds, such as 4-(dimethylamino)benzaldehyde (also known as Ehrlich's aldehyde), has been studied, revealing competitive reactivity between the amino nitrogen and the carbonyl oxygen. mdpi.comresearchgate.net

Research on 4-(dimethylamino)benzaldehyde shows that alkylating agents like dialkyl sulfates and methyl iodide tend to react at the nitrogen atom, leading to the formation of a quaternary ammonium salt. mdpi.comresearchgate.net For instance, methylation with reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃O BF₄) also occurs at the nitrogen atom. mdpi.com

However, the choice of alkylating agent can influence the site of attack. Ethylation of 4-(dimethylamino)benzaldehyde using triethyloxonium (B8711484) tetrafluoroborate (Et₃O BF₄) has been observed to occur selectively at the carbonyl oxygen, yielding a quinoid iminium salt. mdpi.comresearchgate.net This highlights the nuanced reactivity of such bifunctional molecules. While specific studies on the alkylation of this compound are not prevalent, similar reactivity patterns are anticipated, with the electron-withdrawing chloro group potentially influencing the relative nucleophilicity of the nitrogen and oxygen atoms.

Dealkylation:

The removal of one or both methyl groups from the dimethylamino moiety is a significant transformation. General methods for the N-dealkylation of tertiary amines are well-established and applicable to this compound. nih.govthieme-connect.de

One common method is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN) to react with the tertiary amine. thieme-connect.de This reaction proceeds through a quaternary N-cyanoammonium bromide intermediate, which then eliminates an alkyl bromide to yield a disubstituted cyanamide (B42294). Subsequent hydrolysis of the cyanamide furnishes the secondary amine.

Another widely used technique involves the use of chloroformates , such as phenyl chloroformate or ethyl chloroformate. nih.gov The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) intermediate. This intermediate can then be cleaved, often under hydrolytic or reductive conditions, to yield the secondary amine. This approach has been successfully applied on an industrial scale for the synthesis of various N-demethylated compounds. nih.gov The existence of the N-demethylated product, 3-Chloro-4-(methylamino)benzaldehyde, further supports that such dealkylation reactions are feasible for this specific molecule. bldpharm.com

Halogen Exchange Reactions

The chlorine atom on the aromatic ring of this compound can be substituted by other halogens through halogen exchange (Halex) reactions. These reactions are crucial for synthesizing fluorinated, brominated, or iodinated analogues, which are valuable in medicinal chemistry and materials science.

Aryl chlorides are generally less reactive towards nucleophilic substitution than aryl bromides or iodides. Consequently, halogen exchange reactions on aryl chlorides often require specific catalysts and forcing conditions, such as high temperatures. researchgate.netgoogle.com

Fluorination:

The conversion of an aryl chloride to an aryl fluoride (B91410), known as fluorodenitration, is a synthetically important transformation. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). researchgate.net To enhance the reactivity, these reactions are often carried out in high-boiling point aprotic polar solvents (like dimethylformamide or sulfolane) and may employ a phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, to improve the solubility and nucleophilicity of the fluoride salt. researchgate.netgoogle.com

For example, the direct halogen-exchange fluorination of the closely related 4-chlorobenzaldehyde (B46862) to 4-fluorobenzaldehyde (B137897) has been successfully demonstrated using spray-dried KF in the presence of tetraphenylphosphonium (B101447) bromide as a catalyst, achieving high yield and selectivity. researchgate.net A similar strategy would be applicable to this compound, likely requiring elevated temperatures to facilitate the substitution of the chlorine atom with fluorine.

Bromination and Iodination:

Applications in Advanced Materials Science

Precursors for Functional Organic Materials

The reactivity of the aldehyde group, coupled with the electronic properties of the substituted benzene (B151609) ring, allows 3-Chloro-4-(dimethylamino)benzaldehyde to be readily incorporated into larger, more complex molecular architectures with tailored functions.

Substituted p-dimethylaminobenzaldehydes are foundational intermediates in the synthesis of various dyes and chromogenic compounds. globalresearchonline.netnih.govresearchgate.net The core structure, featuring a strong donor-acceptor system, is responsible for the intense color of these molecules. globalresearchonline.net The synthesis of dyes often involves a condensation reaction where the aldehyde group of this compound reacts with a compound containing an active methylene (B1212753) group or a primary amine.

One common pathway involves the Knoevenagel condensation with compounds like barbituric acid or Meldrum's acid to produce merocyanine-type dyes. globalresearchonline.net While specific examples starting from the 3-chloro derivative are not extensively detailed, the general reaction scheme is applicable. The presence of the chlorine atom at the 3-position would be expected to modulate the electronic properties of the resulting dye molecule, leading to shifts in its absorption and emission spectra compared to the non-chlorinated analogue. This fine-tuning of photophysical properties through halogenation is a common strategy in dye design. For instance, styryl dyes are another class of chromophores that can be synthesized using substituted benzaldehydes, and their spectral properties are highly dependent on the specific donor and acceptor groups attached to the π-conjugated system. researchgate.net

Organic materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics, telecommunications, and optical data processing. nih.govufg.br The key requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure with a large first hyperpolarizability (β), which is typically achieved in molecules with strong electron donor and acceptor groups connected by a π-conjugated bridge. nih.gov

This compound is an ideal precursor for such "push-pull" chromophores. It can be readily converted into Schiff bases (imines) through condensation with various primary amines. Schiff bases derived from substituted benzaldehydes have been extensively studied as NLO materials due to their enhanced intramolecular charge transfer characteristics. nih.govresearchgate.net For example, a related NLO material, 4-chloro-4`-dimethylamino-benzylidene aniline (B41778) (CDMABA), was synthesized by the condensation of p-dimethylaminobenzaldehyde and p-chloroaniline, demonstrating the utility of chloro-substituted aniline/benzaldehyde (B42025) structures in this field. [1, 10]

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new chromophores. These calculations provide values for the first hyperpolarizability (β), which quantifies the second-order NLO response. For Schiff bases derived from substituted aldehydes, these calculated values can be significant, indicating their potential for NLO applications. [3, 4]

| Compound Name | Molecular Structure | Calculated β (esu) | Reference |

|---|---|---|---|

| (E)-4-((2-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4AAPOCB) | Schiff base from 4-aminoantipyrine (B1666024) and 2-chlorobenzaldehyde | 14.74 × 10–30 | researchgate.net |

| (E)-4-((4-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4AAPPCB) | Schiff base from 4-aminoantipyrine and 4-chlorobenzaldehyde (B46862) | 8.10 × 10–30 | researchgate.net |

Data in the table is for representative chloro-substituted Schiff bases to illustrate the magnitude of NLO properties; values for the specific derivative of this compound would require dedicated synthesis and measurement.

Incorporating functional molecules like this compound into polymer structures is a key strategy for creating advanced materials with specific optical, electronic, or biomedical properties. There are two primary approaches for this integration: as a pendant side-chain or as part of the polymer backbone.

Pendant Functionalization: Polymers can be synthesized with reactive side-chains that can later be modified with the aldehyde. A more direct route is to synthesize a monomer containing the this compound moiety and then polymerize it. Recent research has demonstrated the synthesis of well-defined water-soluble copolymers with tunable fractions of pendant aldehyde groups using controlled radical polymerization. These pendant aldehydes can then undergo further reactions, such as forming dynamic cross-links with amine-containing polymers to create hydrogels. Similarly, benzaldehyde derivatives can be immobilized onto amine-terminated polymers, such as modified polyacrylonitrile, to create functional materials.

Backbone Integration: The aldehyde can participate directly in a polycondensation reaction. If a molecule containing two this compound units (a dialdehyde) were synthesized, it could react with a diamine via polycondensation to form a poly(Schiff base) or polyazomethine. This method has been used to create various polymers, such as polyketoamines, where monomers containing reactive carbonyl and chloroacetyl groups react with diamines to build the polymer chain.

Role in Catalysis

While primarily used as a synthetic precursor, the structural motifs within this compound are relevant to the design of catalytic systems.

The most significant role of this compound in catalysis is as a starting material for the synthesis of ligands, particularly Schiff base ligands. Schiff bases are formed by the condensation of the aldehyde group with a primary amine. The resulting imine nitrogen atom and other potential donor atoms in the structure can coordinate with metal ions to form stable metal complexes.

These Schiff base ligands are highly versatile, and their electronic and steric properties can be easily tuned by changing the aldehyde and amine precursors. The 3-chloro and 4-dimethylamino groups on the benzaldehyde ring would influence the electron density on the coordinating imine nitrogen, thereby affecting the stability and reactivity of the resulting metal complex. These complexes have applications in various catalytic transformations. For instance, Schiff base complexes of transition metals like cobalt, nickel, and copper have been widely studied for their catalytic activity. nih.gov

The general synthesis involves reacting this compound with a selected amine (e.g., an aniline or an aliphatic amine) in a solvent like ethanol, often with acid catalysis, to yield the Schiff base. This ligand can then be reacted with a metal salt (e.g., CoCl₂, Ni(OAc)₂, Cu(OAc)₂) to form the corresponding metal complex. The geometry of the final complex (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, the structure of the ligand, and the stoichiometry of the reaction.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While aldehydes and tertiary amines are functional groups that are present in various organocatalytic frameworks, the use of this compound itself as an organocatalyst is not a well-documented application in the reviewed scientific literature. Research in this area has primarily focused on its role as a substrate in reactions catalyzed by other species, such as the oxidation of its parent compound, p-dimethylaminobenzaldehyde, catalyzed by gold nanoparticles. globalresearchonline.net Therefore, its potential role within organocatalytic systems remains an area for future exploration.

Intermediates in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of specialized organic molecules, particularly in the development of advanced materials such as fluorescent probes. Its chemical structure, featuring a reactive aldehyde group and an electron-donating dimethylamino group on a chlorinated benzene ring, allows it to be a building block for larger, more complex functional molecules.

A notable application is in the synthesis of novel fluorophores. Research detailed in patent literature demonstrates its use as a precursor for creating fluorescent cell markers with a large Stokes shift, which are useful for cellular labeling and imaging. google.com In a specific synthetic pathway, this compound is reacted with cyclohexanone (B45756) in the presence of a base like sodium hydroxide (B78521) in a solvent such as methanol. This reaction is a base-catalyzed crossed-aldol condensation, where the active methylene groups of cyclohexanone react with two equivalents of the aldehyde. google.com

The resulting product is a larger, conjugated molecule, (2E,6E)-2,6-bis[3-chloro-4-(dimethylamino)benzylidene]cyclohexanone. This compound is a fluorescent dye used as a probe in live-cell imaging applications. google.com The incorporation of the this compound moiety is crucial for the fluorescent properties of the final product. google.com

The table below summarizes the key components and product of this synthesis.

| Reactant | Reagent/Solvent | Product | Application of Product |

| This compound | Cyclohexanone, Sodium Hydroxide, Methanol | (2E,6E)-2,6-bis[3-chloro-4-(dimethylamino)benzylidene]cyclohexanone | Fluorescent Cell Marker / Probe for Cellular Imaging |

This interactive table summarizes the synthetic application of this compound in creating fluorescent probes.

This synthetic route highlights the role of this compound as a key intermediate. The aldehyde functionality provides the reaction site for carbon-carbon bond formation, extending the conjugated π-system, which is fundamental to the molecule's ability to absorb and emit light. The chloro and dimethylamino substituents, in turn, modulate the electronic properties of the resulting dye, influencing its fluorescence wavelength and intensity. google.com

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of functionalized benzaldehydes is a cornerstone of organic chemistry, providing building blocks for a wide array of materials and chemical entities. rug.nlwisdomlib.org Future research is increasingly focused on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry. researchgate.netnih.gov

One promising direction is the advancement of one-pot, multi-component reactions. mdpi.comnih.gov These methods improve efficiency by reducing the need for intermediate purification steps, which saves time and reduces solvent waste. nih.gov For instance, a two-step, one-pot procedure for creating functionalized benzaldehydes involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate. rug.nlresearchgate.netacs.org This intermediate acts as a "masked aldehyde," protecting the reactive aldehyde group while allowing for subsequent cross-coupling reactions with organometallic reagents. researchgate.netacs.org This approach is noted for its speed and versatility. rug.nlresearchgate.netacs.org

Further innovation lies in the use of novel catalytic systems and energy sources. Research into magnetically recyclable bionanocatalysts, such as CuFe2O4@starch, for three-component reactions demonstrates a move towards sustainable catalysts that can be easily recovered and reused. nih.gov Additionally, the application of ultrasound irradiation represents a green and efficient method that can accelerate reactions, increase yields, and often eliminate the need for solvents, as demonstrated in the synthesis of other chlorinated compounds. mdpi.comresearchgate.net The development of such sustainable protocols for derivatives of 3-Chloro-4-(dimethylamino)benzaldehyde is a key area for future investigation. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The development of sensitive and selective methods for monitoring chemical processes in real-time is crucial for understanding reaction kinetics and mechanisms. Reaction-based fluorescent probes have emerged as powerful tools for this purpose. sci-hub.senih.govbath.ac.uk These probes are designed to undergo a specific chemical reaction with an analyte, resulting in a measurable change in their fluorescence properties. sci-hub.se

Future research could focus on utilizing the this compound scaffold to design novel fluorescent probes. The aldehyde group is highly reactive toward specific functional groups, such as 2-aminothiophenol (B119425) or hydrazines, which can act as triggers in a probe. rsc.orgacs.org For example, the reaction between an aldehyde and a 4-amino-3-thiophenol moiety can generate a dihydrobenzothiazole, leading to a significant increase in fluorescence. rsc.org This "turn-on" mechanism is ideal for detecting the presence and concentration of specific reactants or products in a complex mixture with high sensitivity. rsc.org

By attaching a fluorophore to a molecule containing an aldehyde-reactive group, probes can be developed for various applications. rsc.org The design principles involve linking a recognition site (the aldehyde-reactive part) to a fluorophore, where the reaction triggers a change in processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), thereby "switching on" the fluorescence. sci-hub.se The development of such probes based on the specific reactivity of the aldehyde group in compounds like this compound would provide valuable tools for real-time monitoring of complex chemical transformations without the need for separation techniques. nih.govresearchgate.net

Development of Sophisticated Computational Models for Predicting Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the relationship between the electronic structure of a molecule and its chemical behavior. researchgate.netnih.gov Future research will undoubtedly leverage these methods to build sophisticated models for predicting the reactivity and properties of this compound and its derivatives.

DFT studies can be used to investigate entire reaction mechanisms at the atomic level. For example, research on the reaction between substituted benzaldehydes and amines has used DFT to identify transition states (TS), such as the initial nucleophilic attack (TS1), internal molecular rearrangements (TS2), and the final elimination of a water molecule to form a Schiff base (TS3). nih.govresearchgate.net By calculating the energy barriers for each step, researchers can predict the most favorable reaction pathways.

These computational models can also elucidate the effect of different substituents on the molecule's properties. Studies have investigated how various electron-donating and electron-withdrawing groups affect the energetic properties and reaction kinetics of benzaldehyde (B42025) derivatives. nih.govcanterbury.ac.uk For this compound, DFT could be used to precisely quantify the interplay between the electron-donating -N(CH3)2 group and the electron-withdrawing -Cl group, and how this balance influences the reactivity of the aldehyde. Furthermore, computational tools like Molecular Electrostatic Potential Surface (MESP) analysis can predict sites of nucleophilic and electrophilic attack, offering a guide for designing new reactions. mdpi.com

| Parameter | Description | Significance in Research |

|---|---|---|

| Transition State (TS) Energy | The energy of the highest point on the reaction coordinate between a reactant and a product. | Determines the activation energy and rate of a chemical reaction. nih.govresearchgate.net |

| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms in a molecule, including bond lengths and angles. | Provides foundational structural information for understanding reactivity. mdpi.com |

| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface of a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical interaction. mdpi.com |

| Hammett's Constant (σ) | A measure of the electron-donating or electron-withdrawing effect of a substituent on a benzene (B151609) ring. | Used in computational studies to correlate substituent electronic effects with reaction rates and equilibria. nih.gov |

Design of Next-Generation Materials Based on Substituted Benzaldehyde Scaffolds

Substituted benzaldehydes are versatile building blocks for the synthesis of larger, more complex molecules and materials. wisdomlib.org The unique combination of functional groups in this compound makes it an attractive scaffold for designing next-generation materials with tailored properties.

The aldehyde functionality allows for participation in a variety of condensation and cycloaddition reactions to form heterocyclic compounds like pyrazoles, isoxazoles, and benzimidazoles. wisdomlib.orgmdpi.comnih.gov These heterocyclic scaffolds are crucial in materials science. For instance, research into isoxazole-based molecules highlights their application in advanced materials. mdpi.com Similarly, the donor-acceptor structure inherent in 4-(dimethylamino)benzaldehyde (B131446) derivatives is a feature often sought in the development of nonlinear optical (NLO) materials, which have applications in signal processing and harmonic generation. globalresearchonline.net

Future research could explore the polymerization of this compound or its derivatives to create novel polymers. Aldehydes can undergo condensation reactions to form polymers like Bakelite, and the specific substituents on the benzaldehyde ring would impart unique properties to the resulting material. globalresearchonline.net The computational concept of "analog series-based scaffolds" can be used to systematically explore how modifications to the core structure, such as this compound, can lead to new families of compounds for materials discovery. nih.gov

Investigation of Interactions with Complex Chemical Systems (excluding biological/medicinal)

Understanding how molecules interact with complex, non-biological systems like surfaces, nanoparticles, and catalysts is fundamental to advancing many areas of chemistry. The electronic properties of this compound make it an interesting candidate for such studies.

Research has shown that the interaction between substituted benzaldehydes and a catalyst surface can significantly influence reactivity. d-nb.info NMR relaxation time analysis has been used to probe the affinity between different benzaldehyde derivatives and a solid catalyst surface, revealing that stronger surface interactions can sometimes reduce catalytic activity by blocking active sites. d-nb.info Investigating how the specific electronic signature of this compound affects its adsorption and reactivity on various catalytic surfaces is a ripe area for exploration.

Another emerging field is the interaction of organic molecules with nanoparticles. For example, studies have shown that gold nanoparticles can catalyze the oxidation of 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzoic acid. globalresearchonline.net In a different application, graphene nanoplatelets functionalized with CuI nanoparticles have been used as a platform for the fluorescent detection of benzaldehyde derivatives. nih.gov Future work could explore the unique interactions of this compound with various nanomaterials, potentially leading to new catalytic systems or advanced sensors. The donor-acceptor nature of the molecule suggests complex electronic interactions with such surfaces are possible. globalresearchonline.net

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-(dimethylamino)benzaldehyde?

- Methodological Answer : The compound can be synthesized via chlorination of 4-(dimethylamino)benzaldehyde. A plausible route involves using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled conditions (40–60°C, inert atmosphere). Solvents like dichloromethane or carbon tetrachloride are ideal due to their non-reactivity with chlorine. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials and byproducts . Alternative methods may involve nucleophilic aromatic substitution on pre-chlorinated benzaldehyde derivatives, though steric and electronic effects of the dimethylamino group must be considered .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- FT-IR : The aldehyde C=O stretch appears near 1700 cm⁻¹, while the dimethylamino group shows N–CH₃ vibrations at ~2800 cm⁻¹. The chloro substituent’s C–Cl stretch is observed at 550–600 cm⁻¹ .

- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Aromatic protons adjacent to the electron-donating dimethylamino group appear upfield (δ 6.5–7.2 ppm), while the chloro substituent deshields neighboring protons .

- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm. The dimethylamino group’s quaternary carbon is near δ 150 ppm, with chloro-substituted carbons at δ 120–130 ppm .

Advanced Research Questions

Q. How does the chloro substituent influence the electronic and reactivity profiles of 4-(dimethylamino)benzaldehyde?

- Methodological Answer : The chloro group introduces electron-withdrawing effects, altering the electron density of the aromatic ring. Computational studies (e.g., DFT) can quantify this by analyzing molecular electrostatic potentials (MEPs) and frontier molecular orbitals. The dimethylamino group’s +M effect competes with the chloro substituent’s –I effect, creating a polarized electronic environment. This impacts reactivity in electrophilic substitutions or Schiff base formation, where the aldehyde’s electrophilicity is modulated . Experimental validation via Hammett substituent constants (σ) or kinetic studies in model reactions (e.g., condensation with aniline derivatives) is recommended .

Q. What strategies minimize side reactions (e.g., oxidation or dimerization) during Schiff base synthesis with this aldehyde?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., ethanol, THF) and inert atmospheres (N₂/Ar) to prevent aldehyde oxidation.

- Catalysis : Add glacial acetic acid (5–10 mol%) to protonate the aldehyde, enhancing electrophilicity without promoting self-condensation .

- Stoichiometry : Maintain a 1:1 molar ratio of aldehyde to amine. Excess amine can lead to over-alkylation or byproduct formation .

- Workup : Rapid solvent removal under reduced pressure and low-temperature recrystallization (e.g., using ethanol/water) improve yield and purity .

Analytical Challenges

Q. How can discrepancies in reported melting points or thermodynamic data for this compound be resolved?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or DSC (melting point analysis with ±0.5°C accuracy) to verify sample purity .

- Polymorphism Screening : Perform X-ray crystallography (via SHELXL ) to identify polymorphic forms. DSC can detect enthalpy differences between polymorphs .

- Standardization : Cross-reference data with high-purity commercial standards or replicate synthesis/purification protocols from peer-reviewed studies .

Application-Oriented Questions

Q. What biological activities are observed in derivatives of this compound?

- Methodological Answer : Schiff bases derived from this aldehyde exhibit antimicrobial activity. For example, condensation with 1,2-phenylenediamine yields compounds with MIC values of 12.5–50 µg/mL against S. aureus and E. coli. Structure-activity relationship (SAR) studies suggest the chloro group enhances membrane permeability, while the dimethylamino group stabilizes ligand-receptor interactions via hydrogen bonding . Further exploration could involve modifying the amine component or introducing heterocyclic moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.